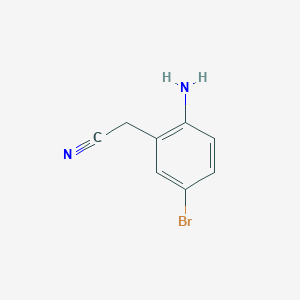

2-(2-Amino-5-bromophenyl)acetonitrile

CAS No.:

Cat. No.: VC13322703

Molecular Formula: C8H7BrN2

Molecular Weight: 211.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrN2 |

|---|---|

| Molecular Weight | 211.06 g/mol |

| IUPAC Name | 2-(2-amino-5-bromophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H7BrN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2 |

| Standard InChI Key | AEWZSAGDYVDHRC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)CC#N)N |

| Canonical SMILES | C1=CC(=C(C=C1Br)CC#N)N |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 2-(2-amino-5-bromophenyl)acetonitrile, reflects its substitution pattern:

-

A benzene ring with:

-

An amino group (-NH₂) at position 2.

-

A bromine atom (-Br) at position 5.

-

An acetonitrile group (-CH₂CN) attached to the benzene ring at position 1 (relative to the amino group).

-

The molecular formula is C₈H₇BrN₂, with a molecular weight of 227.06 g/mol (calculated from isotopic composition) . The presence of both electron-donating (amino) and electron-withdrawing (bromine, nitrile) groups creates a polarized aromatic system, influencing its reactivity and solubility.

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are unavailable, analogous bromophenylacetonitriles exhibit distinct features:

-

IR Spectroscopy: Strong absorption bands near 2,250 cm⁻¹ (C≡N stretch) and 3,400 cm⁻¹ (N-H stretch of the amino group) .

-

NMR Spectroscopy:

Synthesis and Manufacturing

Strategic Pathways

The synthesis of 2-(2-amino-5-bromophenyl)acetonitrile can be inferred from methods used for structurally related bromophenylacetonitriles. A plausible route involves:

Bromination and Functionalization

-

Bromination of 2-Aminophenylacetonitrile:

-

Protection-Deprotection Strategies:

Alternative Routes via Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could assemble the bromophenylacetonitrile scaffold from boronic acid intermediates. For example:

-

Coupling a 5-bromo-2-aminophenylboronic acid with bromoacetonitrile in the presence of [Pd(PPh₃)₄] .

Industrial-Scale Considerations

A patent describing the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine (CN110746345B) offers relevant insights into scalable bromophenol derivative production :

-

Key Steps:

-

Use of 4-bromo-2-bromomethylphenol as a starting material.

-

MEMCl (2-methoxyethoxymethyl chloride) for hydroxyl protection.

-

Grignard reagent-mediated boronation for cross-coupling.

-

-

Yields: Multi-step processes achieved total yields of 52.7–55.1%, highlighting challenges in optimizing brominated intermediates .

Physicochemical Properties

Thermodynamic and Solubility Data

Stability and Reactivity

-

Photolability: Bromine and nitrile groups may render the compound sensitive to UV light, necessitating storage in amber glass.

-

Hydrolytic Sensitivity: The nitrile group can hydrolyze to an amide or carboxylic acid under acidic/basic conditions .

Future Directions

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce purification steps.

-

Biological Screening: Evaluating antitubercular and anticancer activity in collaboration with pharmacological institutes.

-

Derivatization: Converting the nitrile to tetrazole or amide groups to enhance metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume